2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a unique structure that includes a pyrazole ring and a pyridine ring, both of which are substituted with chlorine atoms
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases that play fundamental roles in several basic biological processes, including tissue development, angiogenesis, and tissue regeneration .
Mode of Action
The compound interacts with its target, FGFR, by inhibiting its enzymatic activity . This inhibition disrupts the normal signaling pathways of FGFR, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFR affects various biochemical pathways. FGFR signaling is involved in many types of cancer due to gene amplification, mutations, or translocations . Therefore, the inhibition of FGFR can potentially disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s high enzymatic inhibition suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of FGFR enzymatic activity. This inhibition can disrupt FGFR signaling pathways, potentially affecting the growth and proliferation of cells, particularly cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method includes the chlorination of pyridine to form 2,6-dichloropyridine, which is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice and temperature, are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for probing biological systems and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the compound, known for its use in pharmaceuticals and agrochemicals.
3,5-Dimethylpyrazole: Another precursor, commonly used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide stands out due to its combined structural features, which confer unique reactivity and potential applications. Its dual-ring system with chlorine substitutions makes it versatile for various chemical transformations and research applications.
Properties
IUPAC Name |
2,6-dichloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-7-10(2)23(22-9)14-6-3-11(8-19-14)20-16(24)12-4-5-13(17)21-15(12)18/h3-8H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZYOQKWKBGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.